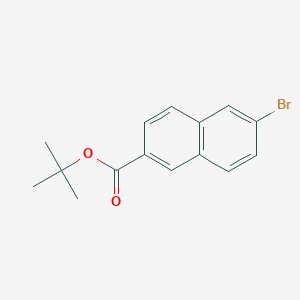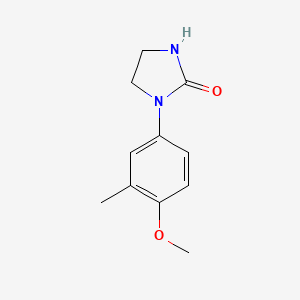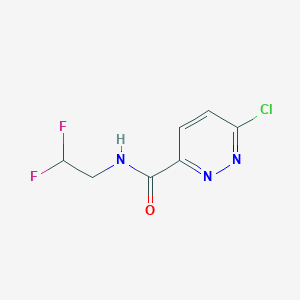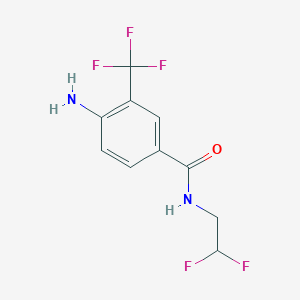![molecular formula C11H10BrFN2O B7972219 4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B7972219.png)
4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a bromo-fluoro-phenyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 1-methyl-1H-pyrazole.
Formation of Intermediate: The 4-bromo-2-fluoroaniline is reacted with methoxyacetyl chloride to form 4-bromo-2-fluoro-N-methoxyacetylaniline.
Cyclization: The intermediate is then cyclized with 1-methyl-1H-pyrazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole: Another precursor used in the synthesis.
4-Bromo-2-fluorobenzyl alcohol: A structurally related compound with different functional groups.
Uniqueness
4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluoro groups, along with the methoxy and pyrazole moieties, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methoxy]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O/c1-15-6-10(5-14-15)16-7-8-2-3-9(12)4-11(8)13/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMGVMZFJOSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-nitrophenyl)hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972136.png)
![potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7972137.png)

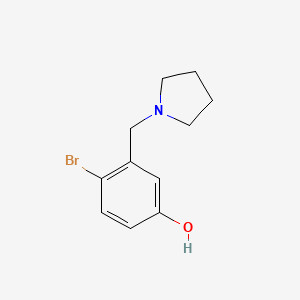
![3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline](/img/structure/B7972156.png)
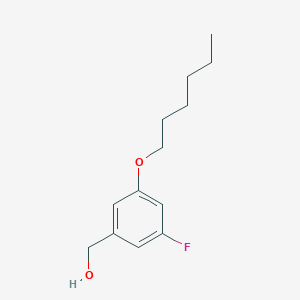

![Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B7972169.png)
